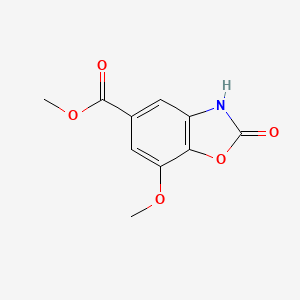

Methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

描述

Chemical Background and International Union of Pure and Applied Chemistry Nomenclature

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature principles as a substituted benzoxazole derivative bearing multiple functional groups. The compound's molecular structure incorporates a fused bicyclic system comprising a benzene ring fused to an oxazole ring, with the distinguishing feature of an oxo group at position 2, creating a dihydrobenzoxazole core rather than the fully aromatic benzoxazole system. The systematic name reflects the presence of three key substituents: a methoxy group at position 7, a carboxylate ester group at position 5, and the characteristic oxo functionality that differentiates this compound from its aromatic benzoxazole analogs.

The molecular formula C10H9NO5 indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms, with the oxygen distribution reflecting the compound's multiple functional groups including the methoxy substituent, the ester carbonyl, the ester oxygen bridge, and the characteristic oxo group of the dihydrobenzoxazole core. The Chemical Abstracts Service registry number 1221792-78-4 provides unique identification for this specific molecular structure, distinguishing it from closely related benzoxazole derivatives that may differ only in substitution patterns or oxidation states.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound arises from the integration of multiple chemically distinct domains within a single molecular framework. The benzoxazole core provides aromatic stability and potential for π-π interactions, while the methoxy group contributes electron-donating character and potential for hydrogen bonding interactions. The carboxylate ester functionality introduces both steric bulk and potential reactivity sites for further chemical modification, while the oxo group fundamentally alters the electronic character of the heterocyclic system compared to fully aromatic benzoxazoles.

Historical Development in Benzoxazole Chemistry

The development of benzoxazole chemistry traces its origins to the broader exploration of heterocyclic compounds in the early to mid-twentieth century, when researchers began systematically investigating the fusion of aromatic rings with various heterocyclic systems. Benzoxazole itself, with molecular formula C7H5NO and molecular weight 119.12 grams per mole, emerged as a fundamental scaffold during this period of intensive heterocyclic research. The compound benzoxazole was first characterized as an aromatic organic compound featuring a benzene-fused oxazole ring structure, establishing the foundational framework upon which subsequent derivatives would be built.

The evolution toward more complex benzoxazole derivatives like this compound reflects decades of methodological advancement in heterocyclic synthesis. Early synthetic approaches focused on the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions, establishing the fundamental synthetic paradigm that continues to inform modern benzoxazole chemistry. The traditional approach for benzoxazole synthesis involved the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions, providing a versatile platform for structural diversification.

Contemporary synthetic strategies have expanded far beyond these foundational methods, incorporating advanced catalytic systems and novel reaction conditions to access increasingly complex molecular architectures. Recent advances have demonstrated the synthesis of benzoxazole derivatives using diverse catalytic systems including nanocatalysts, metal catalysts, and ionic liquid catalysts, reflecting the continued evolution of synthetic methodology in this field. The development of environmentally friendly synthetic approaches has become particularly significant, with researchers exploring biodegradable and reusable catalysts that offer high yields while minimizing environmental impact.

Table 2: Historical Milestones in Benzoxazole Synthetic Methodology

The specific compound this compound represents the culmination of these synthetic advances, incorporating multiple functional groups that would have been challenging to introduce using early synthetic methods. The presence of the oxo functionality at position 2 creates a dihydrobenzoxazole system that differs fundamentally from the fully aromatic benzoxazoles that dominated early research efforts.

Significance in Heterocyclic Compound Research

The significance of this compound in contemporary heterocyclic compound research extends across multiple scientific disciplines, reflecting the versatility and potential of benzoxazole-derived molecular architectures. Benzoxazole derivatives have gained substantial importance in recent years due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson effects. The benzoxazole heterocycle represents one of the most widely exploited frameworks in drug discovery, with natural occurring and synthetic benzoxazoles demonstrating broad ranges of biological activities.

The structural features present in this compound contribute to its research significance through multiple mechanisms. The methoxy substituent at position 7 provides electron-donating character that can influence both chemical reactivity and biological interactions, while the carboxylate ester group offers opportunities for further chemical modification and potential prodrug strategies. The oxo group at position 2 fundamentally alters the electronic structure of the heterocyclic system, potentially leading to unique biological profiles compared to fully aromatic benzoxazole derivatives.

Contemporary research has demonstrated that benzoxazole derivatives exhibit remarkable diversity in their biological activities, with many compounds currently available for treating various diseases and several progressing through clinical trials. The compound class has shown particular promise in antimicrobial applications, with studies indicating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Research findings have revealed that certain benzoxazole derivatives demonstrate minimum inhibitory concentration values comparable to established antibiotics like ofloxacin and fluconazole, highlighting their potential as next-generation antimicrobial agents.

Table 3: Research Applications of Benzoxazole Derivatives in Contemporary Science

The role of benzoxazole derivatives in materials science applications further emphasizes their research significance. Compounds such as 4,4'-bis(benzoxazolyl)stilbene and 2,5-bis(benzoxazol-2-yl)thiophene demonstrate intense fluorescence properties and find use as optical brighteners in various industrial applications, including laundry detergents. These applications illustrate the versatility of the benzoxazole framework beyond traditional pharmaceutical applications.

Recent comprehensive reviews of medicinal chemistry developments have highlighted the continued evolution of benzoxazole-based research, with particular emphasis on antiproliferative, brain-penetrant, and anti-inflammatory agents. The huge amount of research activity in this field suggests the great potential of the benzoxazole scaffold and the high interest of the scientific community in developing novel biologically active compounds containing the benzoxazole core. This sustained research interest ensures that compounds like this compound will continue to serve as valuable research tools and potential therapeutic leads in the ongoing exploration of heterocyclic chemistry.

属性

IUPAC Name |

methyl 7-methoxy-2-oxo-3H-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-14-7-4-5(9(12)15-2)3-6-8(7)16-10(13)11-6/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVONGQIOYMDMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=O)N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189213 | |

| Record name | Methyl 2,3-dihydro-7-methoxy-2-oxo-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-78-4 | |

| Record name | Methyl 2,3-dihydro-7-methoxy-2-oxo-5-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-7-methoxy-2-oxo-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

The synthesis often begins with a suitably substituted 2-aminophenol derivative and a methyl ester of a substituted benzoic acid (e.g., methyl 7-methoxy-2-oxo-benzoate derivatives). The methoxy group at the 7-position is introduced via the starting material or by selective methylation.

Condensation and Cyclization Procedures

- Condensation of 2-aminophenol with methyl 7-methoxy-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate or its precursors under reflux or mild heating conditions in solvents such as ethanol, acetonitrile, or toluene.

- Catalyst-assisted methods : Various catalysts have been reported to improve yields and reaction rates, including:

- Nanocatalysts such as magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) which provide high yields (79–89%) and easy catalyst recovery.

- Metal oxide catalysts like strontium carbonate for solvent-free grindstone methods at room temperature, offering eco-friendly and rapid synthesis.

- Palladium-supported nanocatalysts enabling one-pot synthesis with good to excellent yields (83–95%) under oxygen atmosphere.

- Titanium tetraisopropoxide-based catalysts in the presence of aqueous hydrogen peroxide for efficient oxidative cyclization.

- Catalyst-free protocols have also been developed for condensation of electron-deficient aldehydes with amines, which may be adapted for benzoxazole ring formation.

Oxidative Cyclization

- Oxidative conditions using mild oxidants such as hydrogen peroxide or atmospheric oxygen facilitate the formation of the oxazole ring by promoting cyclodehydration.

- Iron(III) chloride catalysis under aerobic conditions has been used for related benzoxazole derivatives, offering moderate to high yields.

Reaction Conditions Summary

| Method | Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Magnetic solid acid nanocatalyst | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | Water | Reflux (~100°C) | ~45 min | 79–89 | Recyclable catalyst, green solvent |

| Strontium carbonate nanocatalyst | SrCO3 | Solvent-free | Room temp | 20 min | High | Eco-friendly, grindstone method |

| Palladium-supported nanocatalyst | Pd nanocatalyst | DMF | 80°C | 18 h | 83–95 | One-pot, reusable catalyst |

| Titanium tetraisopropoxide + H2O2 | TTIP + aqueous H2O2 | Ethanol | 50°C | Short | 90–96 | Efficient, green oxidation |

| FeCl3-catalyzed aerobic oxidation | FeCl3 | Toluene | 110°C | 24 h | 50–96 | Suitable for substituted benzoxazoles |

Research Findings and Analysis

- The nanocatalyst methods provide significant advantages in terms of reaction time, yield, and catalyst recyclability, making them suitable for scale-up and sustainable synthesis.

- Solvent-free grindstone methods are notable for their environmental friendliness and simplicity, though substrate scope may be limited.

- Palladium-catalyzed methods offer high yields and functional group tolerance but require longer reaction times and careful handling of metal catalysts.

- The oxidative cyclization approaches using mild oxidants are effective in promoting ring closure without harsh conditions, preserving sensitive functional groups such as the methoxy substituent.

- The choice of method depends on the desired purity, yield, environmental impact, and available facilities.

Summary Table of Preparation Methods for this compound

| Step | Reagents | Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Esterification | 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid + Methanol | Acid catalyst (H2SO4) | Methanol | Reflux | Several hours | High | Preparation of methyl ester precursor |

| Condensation | 2-aminophenol + methyl ester | Nanocatalyst / Pd catalyst / TTIP + H2O2 | Water / Ethanol / DMF | 50–100°C | 20 min to 18 h | 79–96 | Cyclization to benzoxazole |

| Oxidative Cyclization | Intermediate | FeCl3 or atmospheric oxygen | Toluene or solvent-free | 80–110°C | 24 h | Moderate to high | Aromatization and ring closure |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, in anticancer research. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The presence of specific functional groups significantly enhances their biological activity .

Antimicrobial Properties

Benzoxazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with a benzoxazole core can inhibit the growth of certain bacteria and fungi. This makes them valuable candidates for developing new antimicrobial agents .

Synthetic Methodologies

Synthesis of Benzoxazole Derivatives

this compound serves as an important intermediate in the synthesis of various benzoxazole derivatives. Recent advancements in synthetic methodologies have utilized this compound in reactions involving 2-aminophenol and aldehydes to yield substituted benzoxazoles with high efficiency and yield .

Catalytic Applications

The compound can be synthesized using novel catalytic systems that enhance reaction rates and yields. For example, nanocatalysts have been employed to facilitate the formation of benzoxazole derivatives from 2-aminophenol and aldehydes under mild conditions . This approach not only improves the efficiency of synthesis but also aligns with green chemistry principles by reducing waste.

Material Science

Polymer Chemistry

In material science, this compound has potential applications in developing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of benzoxazole units into polymer matrices can improve their thermal resistance and overall performance in various applications .

Nanocomposites

Research into nanocomposites has shown that incorporating benzoxazole derivatives can lead to materials with improved electrical and thermal conductivity. This opens avenues for their use in electronic devices and advanced materials .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of methyl 7-methoxy derivatives on MCF-7 cells. The findings revealed that modifications at the fifth position of the benzoxazole ring significantly increased cytotoxicity compared to unmodified compounds.

Case Study 2: Synthesis Efficiency

A comparative study on various catalytic methods for synthesizing benzoxazoles demonstrated that using nano-ZnO as a catalyst yielded higher purity and yields (up to 96%) for methyl 7-methoxy derivatives compared to traditional methods .

作用机制

The mechanism of action of Methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific biological context and the target of interest.

相似化合物的比较

Key Structural Features:

- Benzoxazole core : A fused benzene and oxazole ring system.

- Methoxy group (7-position) : Electron-donating substituent influencing electronic properties and reactivity.

- Methyl ester (5-position) : Provides a hydrolyzable functional group for further derivatization.

Comparison with Similar Compounds

Below is a detailed comparison of methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate with structurally related analogs and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Position and Isomerism: The target compound and its positional isomer (CAS 1221791-71-4) share the same molecular formula but differ in substituent placement. The 7-methoxy vs. The ethyl ester analog (CAS 20068-43-3) exhibits reduced polarity compared to the methyl ester due to the longer alkyl chain, impacting solubility and crystallinity .

Functional Group Variations: The absence of the 2-oxo group in methyl 1,3-benzoxazole-5-carboxylate simplifies the structure, reducing hydrogen-bonding capacity and likely lowering biological activity .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions analogous to those for benzothiazepines () but requires aminophenol precursors instead of thiols. Ethyl ester analogs are more readily available commercially, suggesting easier synthetic routes or stability .

Biological Relevance :

- While benzodithiazines () and benzothiazepines () show antimicrobial activity, data for the target benzoxazole derivative is absent. Its methoxy and ester groups may confer similar properties, warranting further study.

Table 2: Physical and Commercial Comparison

生物活性

Methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS Number: 1221792-78-4) is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₁O₅ |

| Molar Mass | 223.18 g/mol |

| Melting Point | 211 - 212 °C |

| Hazard Class | Irritant |

Anticancer Activity

Benzoxazole derivatives, including this compound, have shown promising cytotoxic effects against various cancer cell lines. Research indicates that compounds with a benzoxazole moiety can inhibit the growth of several cancer types:

- Breast Cancer : Effective against MCF-7 and MDA-MB cell lines.

- Lung Cancer : Demonstrated activity against A549 and H1975 cells.

- Liver Cancer : HepG2 cells were notably affected.

- Prostate Cancer : Significant activity against PC3 cells.

In a study by Bernard et al. (2014), various benzoxazole derivatives exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. The presence of methoxy groups in the benzoxazole structure appears to enhance anticancer activity compared to other derivatives lacking these substituents .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined using standard bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Escherichia coli | 100 |

| Staphylococcus aureus | 75 |

In studies involving other benzoxazole derivatives, compounds similar to methyl 7-methoxy showed significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli. These findings suggest that modifications in the benzoxazole structure can lead to enhanced antimicrobial efficacy .

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of various benzoxazole derivatives on cancer cell lines.

- Findings : Methyl 7-methoxy derivative showed a strong inhibition rate of over 70% in MCF-7 cells at a concentration of 25 µM.

-

Antimicrobial Screening :

- Objective : To assess the antibacterial properties of synthesized benzoxazole derivatives.

- Findings : The compound exhibited a notable zone of inhibition against E. coli, indicating its potential as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, commonly using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) as catalysts. Key intermediates include methoxy-substituted benzoxazole precursors. Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact cyclization efficiency .

- Data : For analogous benzoxazole derivatives, HRMS (EI, 70 eV) data show experimental molecular ion peaks (e.g., m/z 295.3 for C₁₈H₁₇NO₃) aligning with calculated values (Δ < 0.05%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for methoxy (-OCH₃) proton signals at δ 3.8–4.0 ppm and carbonyl (C=O) carbons at δ 165–170 ppm.

- IR Spectroscopy : Confirm lactam C=O stretches at 1680–1720 cm⁻¹ and benzoxazole ring vibrations at 1500–1600 cm⁻¹.

- HRMS : Validate molecular weight (e.g., C₁₀H₉N₃O₃ has a theoretical m/z of 219.20) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Applications : Benzoxazole derivatives are investigated for antimicrobial, anti-inflammatory, and kinase-inhibitory properties. For example, 2-substituted benzoxazoles exhibit anti-inflammatory activity comparable to acetylsalicylic acid in murine models .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclization steps?

- Methodology :

- Catalyst Screening : Test Lewis acids like ZnCl₂ or ionic liquids to enhance cyclization kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed lactams) and adjust pH or solvent drying protocols .

Q. How should researchers resolve contradictions in X-ray crystallography data, such as unexpected bond angles in the benzoxazole ring?

- Methodology :

- Software Tools : Refine structures using SHELXL for small-molecule crystallography. Apply Hirshfeld surface analysis to assess hydrogen bonding and π-π stacking interactions .

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify deviations from planarity. For five-membered rings, puckering amplitudes (q) >0.5 Å indicate significant non-planarity .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to evaluate activation energies for substitutions at the 5-carboxylate position.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity .

Q. How can researchers correlate structural modifications (e.g., methoxy group position) with biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with methoxy groups at positions 6 or 7 and test against target enzymes (e.g., COX-2 for anti-inflammatory activity).

- Docking Studies : Use AutoDock Vina to simulate binding interactions with active sites (e.g., COX-2 PDB: 3LN1). Hydrophobic interactions with the 7-methoxy group often enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。